REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[N:11]1[CH2:12][CH:13]([CH2:17][n:18]2[c:19](=[O:24])[cH:20][cH:21][cH:22][cH:23]2)[CH2:14][CH2:15][CH2:16]1)[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:25][CH2:26][OH:27]>>[NH:11]1[CH2:12][CH:13]([CH2:17][n:18]2[c:19](=[O:24])[cH:20][cH:21][cH:22][cH:23]2)[CH2:14][CH2:15][CH2:16]1
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Name
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O=C(OCc1ccccc1)N1CCCC(Cn2ccccc2=O)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCc1ccccc1)N1CCCC(Cn2ccccc2=O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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O=c1ccccn1CC1CCCNC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |